molecular formula C10H11NO B2726476 2-Benzyl-3-hydroxypropanenitrile CAS No. 2601-10-7

2-Benzyl-3-hydroxypropanenitrile

Cat. No.: B2726476
CAS No.: 2601-10-7
M. Wt: 161.204
InChI Key: SHUVNTUSGZCKAQ-UHFFFAOYSA-N
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Description

2-Benzyl-3-hydroxypropanenitrile is an organic compound with the molecular formula C10H11NO. It is a nitrile derivative, characterized by the presence of a benzyl group attached to a hydroxypropanenitrile moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyl-3-hydroxypropanenitrile can be synthesized through the addition of hydrogen cyanide to benzaldehyde, followed by a reduction step. The reaction typically involves the use of sodium or potassium cyanide in the presence of an acid catalyst, such as sulfuric acid, to generate hydrogen cyanide in situ. The reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl group of benzaldehyde, forming the corresponding cyanohydrin, which is then reduced to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-hydroxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzyl alcohol derivatives.

    Reduction: Benzylamine or other amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

2-Benzyl-3-hydroxypropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-3-hydroxypropanenitrile involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropanenitrile: Lacks the benzyl group, making it less hydrophobic and less reactive in aromatic substitution reactions.

    Benzyl cyanide: Lacks the hydroxy group, making it less reactive in nucleophilic addition reactions.

Uniqueness

2-Benzyl-3-hydroxypropanenitrile is unique due to the presence of both a benzyl group and a hydroxypropanenitrile moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-benzyl-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10,12H,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUVNTUSGZCKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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